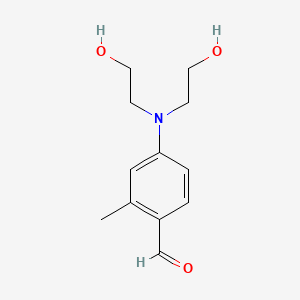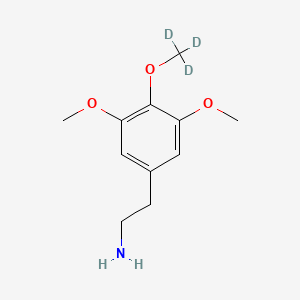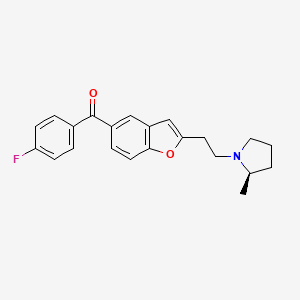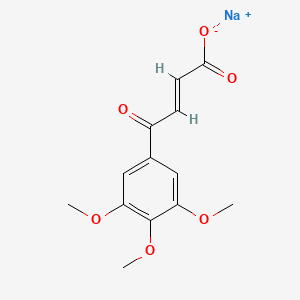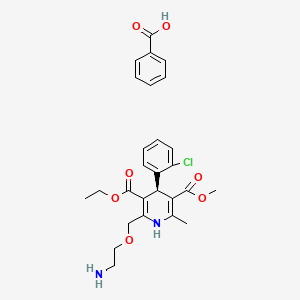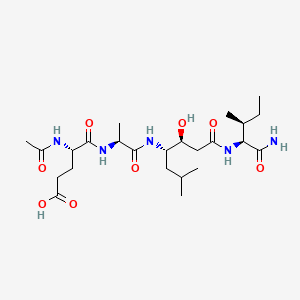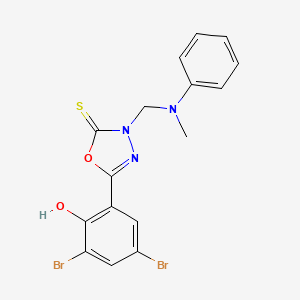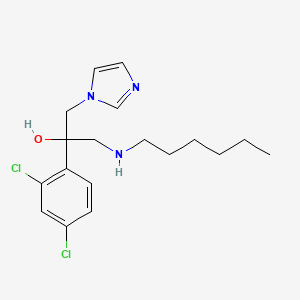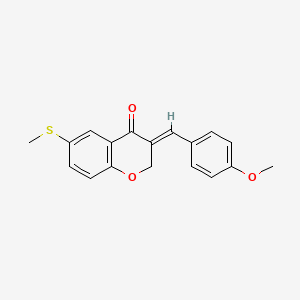
(E)-2,3-Dihydro-3-((4-methoxyphenyl)methylene)-6-(methylthio)-4H-1-benzopyran-4-one
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
(E)-2,3-Dihydro-3-((4-methoxyphenyl)methylene)-6-(methylthio)-4H-1-benzopyran-4-one is a synthetic organic compound that belongs to the class of benzopyran derivatives
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of (E)-2,3-Dihydro-3-((4-methoxyphenyl)methylene)-6-(methylthio)-4H-1-benzopyran-4-one typically involves the condensation of appropriate starting materials under specific reaction conditions. One common method is the Claisen-Schmidt condensation, where an aldehyde and a ketone react in the presence of a base to form the desired product. The reaction conditions often include:
Base: Sodium hydroxide or potassium hydroxide
Solvent: Ethanol or methanol
Temperature: Room temperature to reflux
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield, purity, and cost-effectiveness. Continuous flow reactors and automated synthesis platforms might be employed to enhance efficiency and scalability.
Analyse Chemischer Reaktionen
Types of Reactions
(E)-2,3-Dihydro-3-((4-methoxyphenyl)methylene)-6-(methylthio)-4H-1-benzopyran-4-one can undergo various chemical reactions, including:
Oxidation: Conversion to corresponding sulfoxides or sulfones using oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid.
Reduction: Reduction of the double bond or carbonyl group using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: Electrophilic or nucleophilic substitution reactions on the aromatic ring or other reactive sites.
Common Reagents and Conditions
Oxidizing Agents: Hydrogen peroxide, m-chloroperbenzoic acid
Reducing Agents: Sodium borohydride, lithium aluminum hydride
Solvents: Dichloromethane, ethanol, methanol
Major Products Formed
Oxidation Products: Sulfoxides, sulfones
Reduction Products: Alcohols, alkanes
Substitution Products: Halogenated derivatives, alkylated derivatives
Wissenschaftliche Forschungsanwendungen
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential biological activities, such as antimicrobial, anti-inflammatory, and anticancer properties.
Medicine: Explored as a lead compound for drug development.
Industry: Utilized in the development of new materials with specific properties.
Wirkmechanismus
The mechanism of action of (E)-2,3-Dihydro-3-((4-methoxyphenyl)methylene)-6-(methylthio)-4H-1-benzopyran-4-one depends on its specific biological activity. Generally, it may interact with molecular targets such as enzymes, receptors, or DNA. The pathways involved could include inhibition of enzyme activity, modulation of receptor signaling, or interference with DNA replication.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Flavonoids: Natural compounds with similar benzopyran structures.
Chalcones: Compounds with a similar core structure but different substituents.
Coumarins: Compounds with a benzopyranone core.
Uniqueness
(E)-2,3-Dihydro-3-((4-methoxyphenyl)methylene)-6-(methylthio)-4H-1-benzopyran-4-one is unique due to its specific substituents, which may confer distinct biological activities and chemical reactivity compared to other similar compounds.
Eigenschaften
CAS-Nummer |
130688-93-6 |
|---|---|
Molekularformel |
C18H16O3S |
Molekulargewicht |
312.4 g/mol |
IUPAC-Name |
(3E)-3-[(4-methoxyphenyl)methylidene]-6-methylsulfanylchromen-4-one |
InChI |
InChI=1S/C18H16O3S/c1-20-14-5-3-12(4-6-14)9-13-11-21-17-8-7-15(22-2)10-16(17)18(13)19/h3-10H,11H2,1-2H3/b13-9+ |
InChI-Schlüssel |
GXIVQLHENDICGK-UKTHLTGXSA-N |
Isomerische SMILES |
COC1=CC=C(C=C1)/C=C/2\COC3=C(C2=O)C=C(C=C3)SC |
Kanonische SMILES |
COC1=CC=C(C=C1)C=C2COC3=C(C2=O)C=C(C=C3)SC |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



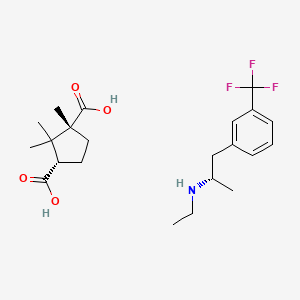
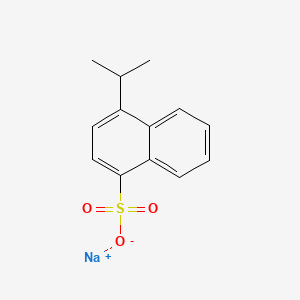
![N-methyl-4-phenyldiazenyl-N-[(E)-(1,3,3-trimethylindol-1-ium-2-yl)methylideneamino]aniline;sulfate](/img/structure/B12759124.png)

